4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
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Overview
Description
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a dichlorostyryl group, an isopropylsulfanyl group, and a dimethyl-dihydropyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dichlorostyryl Intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with a suitable styrene derivative under basic conditions to form the dichlorostyryl intermediate.
Synthesis of the Pyrimidine Core: The dichlorostyryl intermediate is then reacted with a thiourea derivative under acidic or basic conditions to form the pyrimidine core.
Introduction of the Isopropylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorostyryl and isopropylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorostyryl)-2-(methylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
- 4-(2,4-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
- 4-(2,4-Dichlorostyryl)-2-(propylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
Uniqueness
4-(2,4-Dichlorostyryl)-2-(isopropylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine is unique due to the presence of the isopropylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-4,4-dimethyl-2-propan-2-ylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2S/c1-11(2)22-16-20-14(10-17(3,4)21-16)8-6-12-5-7-13(18)9-15(12)19/h5-11H,1-4H3,(H,20,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSBPUMCRPNTPR-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(C=C(N1)C=CC2=C(C=C(C=C2)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SC1=NC(C=C(N1)/C=C/C2=C(C=C(C=C2)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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